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Compound of Interest

Methyl 4-aminothiophene-3-
Compound Name:
carboxylate Hydrochloride

Cat. No. B057268

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the structural analysis of Methyl 4-aminothiophene-3-
carboxylate Hydrochloride. Despite a comprehensive search of scientific literature and
chemical databases, detailed experimental data from single-crystal X-ray diffraction, Nuclear
Magnetic Resonance (NMR), and Infrared (IR) spectroscopy for this specific hydrochloride salt
is not publicly available. The information presented herein is based on general chemical
properties and data extrapolated from closely related compounds.

Physicochemical Properties

Basic identifying information for Methyl 4-aminothiophene-3-carboxylate Hydrochloride is
summarized in the table below.
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Property Value Source
CAS Number 39978-14-8 [1]
Molecular Formula CeHsCINO2S [1]
Molecular Weight 193.65 g/mol [1]

Alternate Name

Methyl 3-aminothiophene-4-

[1]

carboxylate hydrochloride

Structural Elucidation Workflow

The structural analysis of a novel crystalline compound like Methyl 4-aminothiophene-3-

carboxylate Hydrochloride would typically follow a standardized workflow to ensure

comprehensive characterization. This process integrates spectroscopic and crystallographic

techniques to determine the molecular structure and connectivity.
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Caption: A generalized workflow for the structural elucidation of a small organic molecule.

Experimental Protocols (Generalized)

Given the absence of specific experimental data for Methyl 4-aminothiophene-3-carboxylate

Hydrochloride, the following sections describe generalized protocols for the key analytical

techniques that would be employed for its structural characterization.

Single-Crystal X-ray Diffraction

Crystal Growth: Single crystals suitable for X-ray diffraction would be grown, typically by slow
evaporation of a saturated solution of the compound in an appropriate solvent or solvent
system.

Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of
cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then irradiated
with a monochromatic X-ray beam. As the crystal is rotated, the diffraction pattern is
recorded on a detector.

Structure Solution and Refinement: The collected diffraction data is processed to determine
the unit cell parameters and space group. The initial crystal structure is solved using direct
methods or Patterson methods. The structural model is then refined using full-matrix least-
squares on F2 to minimize the difference between the observed and calculated structure
factors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated
solvent (e.g., DMSO-ds, CDCIs, or D20) in an NMR tube. A small amount of a reference
standard, such as tetramethylsilane (TMS), may be added.

Data Acquisition: The NMR tube is placed in the spectrometer. For *H NMR, standard
acquisition parameters are used to obtain the spectrum. For 3C NMR, proton-decoupled
spectra are typically acquired to simplify the spectrum to one peak per unique carbon atom.
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Other experiments like COSY, HSQC, and HMBC can be performed to aid in structural
assignment.

o Data Processing and Analysis: The acquired free induction decay (FID) is Fourier
transformed to produce the NMR spectrum. The spectrum is then phased, baseline
corrected, and referenced. Chemical shifts, coupling constants, and integration values are
analyzed to determine the connectivity of atoms within the molecule.

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the solid sample is mixed with potassium bromide
(KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an
Attenuated Total Reflectance (ATR) accessory where the solid sample is placed directly on
the ATR crystal.

o Data Acquisition: The sample is placed in the IR spectrometer, and an infrared spectrum is
recorded, typically over the range of 4000 to 400 cm~*. A background spectrum is also
recorded and subtracted from the sample spectrum.

» Data Analysis: The positions and intensities of the absorption bands in the IR spectrum are
correlated to the presence of specific functional groups within the molecule. For Methyl 4-
aminothiophene-3-carboxylate Hydrochloride, characteristic peaks for N-H, C=0, C-O, C-
S, and thiophene ring vibrations would be expected.

Reference Data from a Structurally Similar
Compound

For illustrative purposes, crystallographic and spectroscopic data for a closely related
compound, Ethyl 2-amino-4-methylthiophene-3-carboxylate, are presented below. It is crucial
to note that this data is not for Methyl 4-aminothiophene-3-carboxylate Hydrochloride and
should be used for comparative and informational purposes only.

Crystallographic Data for Ethyl 2-amino-4-
methylthiophene-3-carboxylate[2]
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Parameter Value
Crystal System Triclinic
Space Group P-1

a (A) 7.664(3)
b (A) 9.876(3)
c (A 13.315(5)
a () 89.99(3)
B (°) 82.35(3)
y () 75.12(3)
Volume (A3) 962.9(6)
z 4

Spectroscopic Data for Ethyl 2-amino-4-

methylthiophene-3-carboxylate[2]

1H NMR (400 MHz, CDCIs) & (ppm): 6.07 (s, 2H, NH2), 5.82 (s, 1H, thiophene-H), 4.29 (q, J =
7.1 Hz, 2H, OCH2), 2.28 (s, 3H, CHs), 1.35 (t, J = 7.1 Hz, 3H, CH2CH3).

13C NMR (100 MHz, CDCIs) 8 (ppm): 166.13, 164.17, 136.71, 106.72, 102.85, 59.54, 18.40,
14.40.

In conclusion, while a detailed structural analysis of Methyl 4-aminothiophene-3-carboxylate
Hydrochloride is hampered by the lack of published experimental data, this guide provides a
framework for the methodologies that would be employed for its characterization. The provided
data for a related compound offers a point of reference for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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